Physicochemical Bioisosterism: 8-Fluoroimidazo[1,2-a]pyridine as a Quantitative Mimic of Imidazo[1,2-a]pyrimidine
The 8-fluoroimidazo[1,2-a]pyridine ring system, the core scaffold of the target compound, has been quantitatively established as a physicochemical mimic of the imidazo[1,2-a]pyrimidine ring system using both in silico and experimental techniques [1]. Key comparative data includes: Log P (Lipophilicity) and pKa (Acidity/Basicity), demonstrating the fluorine atom's ability to fine-tune these critical properties relative to the nitrogen-containing pyrimidine comparator.
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | 1.40 (for 8-fluoroimidazo[1,2-a]pyridine core scaffold) |
| Comparator Or Baseline | 1.63 (for imidazo[1,2-a]pyrimidine core scaffold) |
| Quantified Difference | ΔLog P = -0.23 |
| Conditions | Experimental measurement; octanol/water partition coefficient at physiological pH |
Why This Matters
Quantitative lipophilicity matching supports the use of 8-fluoroimidazo[1,2-a]pyridine as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in lead optimization without drastically altering Log P-dependent parameters such as membrane permeability and solubility [1].
- [1] Humphries AC, Gancia E, Gilligan MT, et al. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor. Bioorg Med Chem Lett. 2006;16(6):1518-1522. View Source
